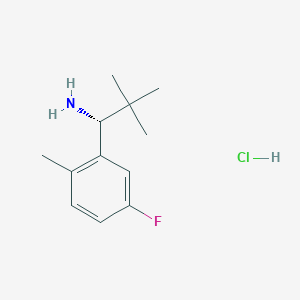

(1R)-1-(5-fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine;hydrochloride

Description

The compound (1R)-1-(5-fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine hydrochloride (molecular formula: C₁₃H₂₀ClFN) is a chiral amine hydrochloride salt featuring a 5-fluoro-2-methylphenyl aromatic ring and a 2,2-dimethylpropylamine backbone. Its stereochemistry and substitution pattern contribute to distinct physicochemical and pharmacological properties, including solubility, stability, and receptor binding affinity. This compound is synthesized via reductive amination or catalytic reduction protocols, yielding hydrochloride salts for improved crystallinity .

Properties

Molecular Formula |

C12H19ClFN |

|---|---|

Molecular Weight |

231.74 g/mol |

IUPAC Name |

(1R)-1-(5-fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine;hydrochloride |

InChI |

InChI=1S/C12H18FN.ClH/c1-8-5-6-9(13)7-10(8)11(14)12(2,3)4;/h5-7,11H,14H2,1-4H3;1H/t11-;/m0./s1 |

InChI Key |

DZIQSMWUECDPIM-MERQFXBCSA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)F)[C@@H](C(C)(C)C)N.Cl |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(C(C)(C)C)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(5-fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine;hydrochloride typically involves several steps, including the introduction of the fluorine atom and the methyl group onto the phenyl ring, followed by the formation of the dimethylpropan-1-amine moiety. Common reagents used in these reactions include fluorinating agents, methylating agents, and amine precursors. The reaction conditions often involve the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of (1R)-1-(5-fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine;hydrochloride may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, while maintaining strict quality control standards to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(5-fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine;hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The fluorine atom or other substituents on the phenyl ring can be replaced by other functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide) for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can produce derivatives with different functional groups attached to the phenyl ring.

Scientific Research Applications

(1R)-1-(5-fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine;hydrochloride has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of (1R)-1-(5-fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their differences:

Key Comparative Findings

Aromatic Substituent Effects

- Electron-Withdrawing Groups (Fluoro/Chloro): The 5-fluoro substituent in the target compound enhances polarity and metabolic stability compared to non-halogenated analogues (e.g., 2,5-dimethylphenyl derivative) .

Steric and Lipophilic Effects

- For example, the aliphatic variant (C₅H₁₄ClN) lacks aromaticity, leading to lower molecular weight and altered solubility .

- Methyl vs. Fluoro Positioning: The 2-methyl group on the phenyl ring in the target compound enhances lipophilicity compared to 4-fluorophenyl derivatives, which may influence blood-brain barrier penetration .

Physicochemical and Spectroscopic Data Comparison

Pharmacological and Application Insights

- Target Compound: The 5-fluoro-2-methylphenyl group may optimize interactions with serotonin or dopamine receptors, similar to fluoro-substituted psychoactive agents.

Biological Activity

(1R)-1-(5-fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine;hydrochloride is a chemical compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₉ClFN

- Molecular Weight : 231.74 g/mol

- IUPAC Name : (1R)-1-(5-fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine;hydrochloride

- InChI Key : DZIQSMWUECDPIM-MERQFXBCSA-N

The biological activity of (1R)-1-(5-fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine;hydrochloride is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, leading to diverse pharmacological effects. The compound's structural features, including the fluorine and methyl groups, contribute to its binding affinity and specificity towards these targets.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- CNS Activity : It has been shown to influence neurotransmitter systems, potentially affecting mood and cognitive functions.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain pathogens.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases.

Case Studies

-

Neuropharmacology Study :

- A study investigated the effects of (1R)-1-(5-fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine;hydrochloride on rodent models. Results indicated significant alterations in behavior consistent with changes in serotonin and dopamine levels, suggesting potential use in treating mood disorders.

-

Antimicrobial Screening :

- In vitro assays demonstrated that the compound exhibited inhibitory effects on the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

-

Inflammation Model :

- In a model of acute inflammation, administration of the compound resulted in reduced edema and cytokine levels, highlighting its anti-inflammatory properties.

Research Findings

A summary of key findings from recent studies is presented in the table below:

| Study Focus | Findings | Reference |

|---|---|---|

| Neuropharmacology | Altered neurotransmitter levels; behavioral changes | |

| Antimicrobial Activity | Effective against S. aureus and E. coli | |

| Anti-inflammatory Effects | Reduced edema and cytokine production |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.